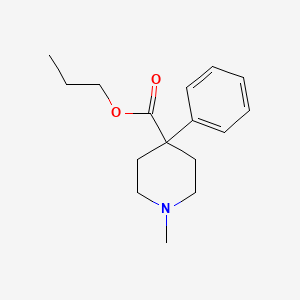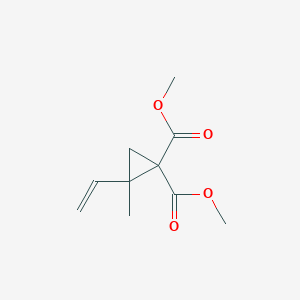
Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a cyclopropane derivative, characterized by the presence of two ester groups and an ethenyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl 2-methylcyclopropane-1,1-dicarboxylate with an ethenylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of dimethyl 2-methylcyclopropane-1,1-dicarboxylic acid.
Reduction: Formation of dimethyl 2-methylcyclopropane-1,1-diol.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include nucleophilic attack on the ester groups or electrophilic addition to the ethenyl group.
類似化合物との比較
- Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-ethylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-methylene-2-methylcyclopropane-1,1-dicarboxylate
Comparison: Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate is unique due to the presence of the ethenyl group, which imparts additional reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
61111-66-8 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-9(2)6-10(9,7(11)13-3)8(12)14-4/h5H,1,6H2,2-4H3 |
InChIキー |
CQDSYUFVGMIYMI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(C(=O)OC)C(=O)OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

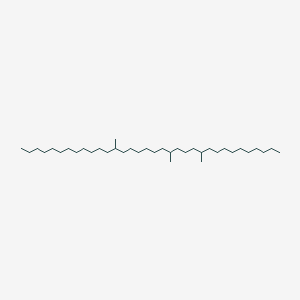
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)

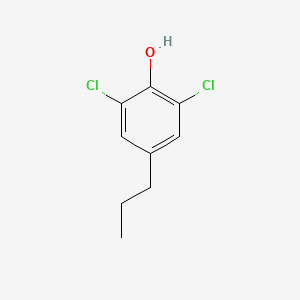

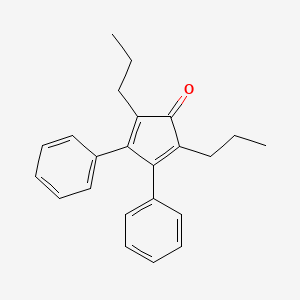
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
